molecular formula C7H10O4 B1196770 (1R,3S)-Cyclopentane-1,3-dicarboxylic acid CAS No. 876-05-1

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Cat. No.: B1196770
CAS No.: 876-05-1
M. Wt: 158.15 g/mol
InChI Key: LNGJOYPCXLOTKL-SYDPRGILSA-N
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Description

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol . It is a dicarboxylic acid derivative of cyclopentane, characterized by the presence of two carboxyl groups (-COOH) attached to the first and third carbon atoms of the cyclopentane ring in a cis configuration. This compound is known for its high purity and is used in various scientific research applications .

Mechanism of Action

Target of Action

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid, also known as cis-cyclopentane-1,3-dicarboxylic acid or cis-1,3-Cyclopentanedicarboxylic acid, is a complex molecule that interacts with a range of amines . The primary targets of this compound are these amines, which play crucial roles in various biological processes.

Mode of Action

The compound forms adducts with a range of amines, where the acid component may be the neutral molecule, the mono-anion, or the di-anion . The structures generated by the hard hydrogen bonds take the form of chains in the 1:1 adducts . This interaction with its targets leads to changes in the structure and function of the amines, thereby influencing the biological processes they are involved in.

Biochemical Pathways

These adducts can influence the function of these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific amines it interacts with. By forming adducts with these amines, the compound can influence their structure and function, leading to changes at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the hydrogenation of maleic acid or its derivatives in the presence of a catalyst to form the cyclopentane ring . The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: (1R,3S)-Cyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: (1R,3S)-Cyclopentane-1,3-dicarboxylic acid is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its isomers. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(1S,3R)-cyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGJOYPCXLOTKL-SYDPRGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285571
Record name cis-1,3-Cyclopentanedicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-05-1
Record name cis-1,3-Cyclopentanedicarboxylic acid
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-1,3-Cyclopentanedicarboxylic acid
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-1,3-Cyclopentanedicarboxylic acid
Source EPA DSSTox
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Record name rac-(1R,3S)-cyclopentane-1,3-dicarboxylic acid
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Synthesis routes and methods

Procedure details

A 22-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, and a nitrogen inlet. The flask was charged with norbornene (200 g, 2.123 mol), ethyl acetate (1.95 L), and acetonitrile (1.95 L). The reaction mixture was cooled to 5° C. using an acetone/dry ice bath. Ruthenium trichloride (9.69 g, 46.72 mmol) was added in one portion followed by the slow addition of a suspension of sodium periodate (1.816 kg, 8.707 mol) in water (2.925 L) over 30 min. The reaction slowly began to exotherm and was monitored to keep the temperature between 10° C. and 15° C. After 90 min the reaction mixture suddenly thickened to the point where stirring was difficult and exothermed rapidly up to 39° C. (a large amount of dry ice was added to the cooling bath to control the exotherm). The reaction mixture was allowed to cool to 20° C., the dry ice/acetone bath was removed, and the mixture was stirred at room temperature overnight. The solids were removed by filtration through a pad of celite and the filtrate was concentrated to a solid which was triturated with hexane (2 L), filtered, and rinsed with hexane (2×500 mL) to yield 195 g (58%) of cyclopentane-1,3-dicarboxylic acid. 1H NMR (500 Hz, DMSO-d6) δ ppm 12.07 (s, 2H), 2.66-2.73 (m, 2H), 2.06-2.12 (m, 1H), 1.85-1.89 (m, 1H), 1.72-1.85 (m, 4H).
[Compound]
Name
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200 g
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1.95 L
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1.95 L
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1.816 kg
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2.925 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the conformational behavior of cis-1,3-cyclopentanedicarboxylic acid interesting in solution?

A1: [] Unlike its cyclohexane counterpart, cis-1,3-cyclopentanedicarboxylic acid exhibits a preference for 1,3-diaxial conformers in solution. This preference is evident from the analysis of vicinal proton-proton coupling constants (3J(HH)) derived from NMR spectroscopy and compared with theoretical calculations. This behavior is attributed to the unique structural constraints of the cyclopentane ring compared to the cyclohexane ring.

Q2: How does the ionization state of cis-1,3-cyclopentanedicarboxylic acid affect its conformational preference in solution?

A2: [] NMR studies in DMSO demonstrate that while the neutral diacid exists in multiple conformations, the monoanion and dianion adopt single, predominant conformations. This conformational "locking" upon ionization is attributed to the formation of a strong intramolecular hydrogen bond in the monoanion, as evidenced by significant downfield chemical shifts and a high K1/K2 ratio in DMSO.

Q3: Can cis-1,3-cyclopentanedicarboxylic acid be used as a building block in organic synthesis?

A3: [] Yes, cis-1,3-cyclopentanedicarboxylic acid serves as a valuable precursor in organic synthesis. One notable application is its use in preparing more complex molecules like cis-isoaposantenic acid and cis-apocamphoric acid. The key transformation involves the oxidation of a 1,3-dimethoxytrimethylene bridge within a bicyclic system to generate two cis-carboxyl groups, highlighting the versatility of this diacid in building specific stereochemical arrangements.

Q4: Are there chemoenzymatic approaches to synthesizing enantiomerically pure compounds utilizing cis-1,3-cyclopentanedicarboxylic acid?

A4: [] Yes, cis-1,3-cyclopentanedicarboxylic acid and its derivatives play a crucial role in chemoenzymatic asymmetric synthesis. For instance, the enantioselective synthesis of amidinomycin, an antiviral antibiotic, leverages the enzymatic discrimination of enantiotopic groups within meso cis-1,3-dicarbomethoxycyclopentane or meso cis-cyclopentane-1,3-dicarboxylic acid anhydride. This approach showcases the power of combining chemical and enzymatic strategies for preparing complex chiral molecules.

Q5: How do substituents on the cyclopentane ring affect the mass spectrometry fragmentation patterns of cis-1,3-cyclopentanedicarboxylic acid derivatives?

A5: [] The presence and nature of substituents on the cyclopentane ring significantly influence the electron ionization mass spectra of cis-1,3-cyclopentanedicarboxylic acid derivatives. These functional group interactions offer valuable insights into fragmentation pathways and provide a basis for structural characterization using mass spectrometry.

Q6: Can cis-1,3-cyclopentanedicarboxylic acid be incorporated into strained nitrogen heterocycles?

A6: [] Yes, the anhydride of cis-1,3-cyclopentanedicarboxylic acid can be used to synthesize 2-azabicyclo[2.2.1]heptan-3-one via Curtius rearrangement conditions. This highlights the diacid's utility in constructing strained bicyclic systems, which can be further modified and explored for various applications.

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